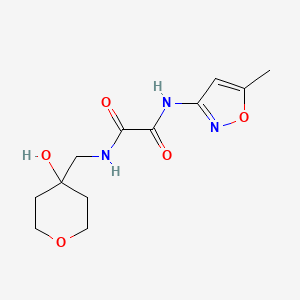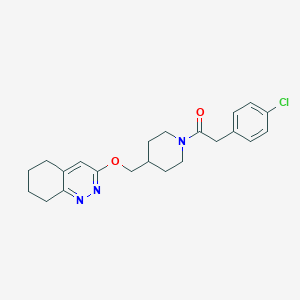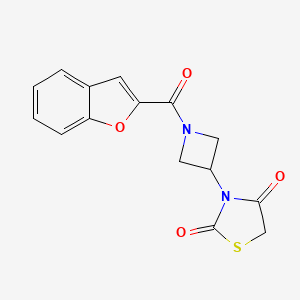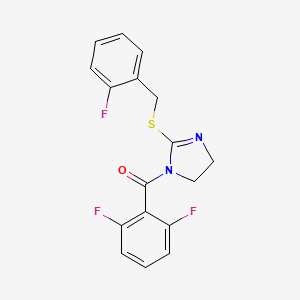![molecular formula C19H18N2O2 B2549243 N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide CAS No. 866149-86-2](/img/structure/B2549243.png)
N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide is a novel quinoline derivative that has been synthesized and tested for various biological activities. The compound has shown potential as an antileishmanial agent, being more effective than the standard drug sodium antimony gluconate in reducing parasite load in hamster models . Additionally, a structurally similar anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro and increased survival rates in Japanese encephalitis virus-infected mice .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound involves the preparation of novel compounds with potential biological activities. An efficient synthesis method for related compounds, such as 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, has been developed using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide, characterized by NMR and mass analyses . Another derivative, N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, was synthesized via a Claisen–Schmidt-type condensation reaction .
Molecular Structure Analysis
The molecular structure of related compounds such as N-(2-Methylphenyl)acetamide has been analyzed, revealing that the acetamide unit is slightly twisted in relation to the 2-methylphenyl substituent. This structure is closely related to that of the unsubstituted N-phenylacetamide, with minor differences in bond parameters. The conformation of the N—H bond is anti to the ortho-methyl substituent in the crystal structure .
Chemical Reactions Analysis
While specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and reactivity of similar quinoline derivatives suggest that these compounds can undergo various chemical transformations. These may include condensation reactions, as seen in the synthesis of isoindolo[2,1-a]quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the structural analysis of N-(2-Methylphenyl)acetamide provides insights into the conformational aspects of the molecule, which can influence its physical properties and reactivity . The characterization of related compounds using NMR and mass analyses also contributes to understanding their chemical properties .
Scientific Research Applications
Therapeutic Applications in Infectious Diseases
Japanese Encephalitis Treatment : A derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects, reducing viral load and increasing survival in mice infected with Japanese Encephalitis Virus (Ghosh et al., 2008).
Antimalarial Activity : Derivatives displayed increasing antimalarial potency against Plasmodium berghei in mice, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Antileishmanial Agent : The compound 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide was found more effective than standard antileishmanial drugs in reducing parasite load in hamster models (Sahu et al., 2002).
Neuroprotective and Antiviral Effects
Neuroprotection in Cerebral Ischemia : NBQX, a quinoxalinedione derivative, acted as a potent inhibitor of non-NMDA glutamate receptor, showing promise in protecting against global ischemia (Sheardown et al., 1990).
Anti-HIV Activity : Certain derivatives like [2-phenyl-4(3H)-oxo-3-quinazolinylamino]-N-substituted-arylacetamides exhibited moderate anti-HIV activity, indicating their potential as therapeutic agents (Desai et al., 1998).
Anticancer and Antiprotozoal Properties
Anticancer Activity : Some derivatives showed considerable cytotoxicity against certain cancer cell lines, highlighting their potential as anticancer agents (Kovalenko et al., 2012).
Antiprotozoal Agents : A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities (Patel et al., 2017).
Radiosensitization in Cancer Therapy
- Enhancing Radiosensitivity : The compound NVP-BEZ235, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, showed promising results in radiosensitizing various cancer cell lines and inducing autophagy (Cerniglia et al., 2012).
properties
IUPAC Name |
N-methyl-2-(2-methylquinolin-3-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-18(12-15-8-6-7-11-17(15)20-14)23-13-19(22)21(2)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDRRYESIMZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)



![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549178.png)


![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)